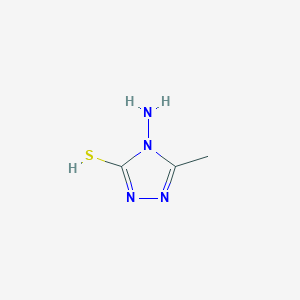

4-amino-5-methyl-1,2,4-triazole-3-thiol

Description

4-Amino-5-methyl-1,2,4-triazole-3-thiol is a nitrogen- and sulfur-containing heterocyclic compound characterized by a 1,2,4-triazole core substituted with an amino (-NH₂) group at position 4, a methyl (-CH₃) group at position 5, and a thiol (-SH) group at position 2. This structure confers unique physicochemical properties, including moderate polarity, hydrogen-bonding capacity, and redox activity.

Synthetic routes typically involve cyclization reactions of thiosemicarbazides or hydrazides with carbon disulfide under basic conditions, followed by functionalization (e.g., alkylation or Schiff base formation) to diversify its applications . Recent studies highlight its role as a precursor for antimicrobial and anticancer agents, with derivatives showing activity comparable to established drugs like Norfloxacin .

Properties

IUPAC Name |

4-amino-5-methyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNKJFPVHUXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocarbohydrazide Intermediate Synthesis

The synthesis of AMTT typically begins with the preparation of thiocarbohydrazide (TCH), a critical precursor. TCH is synthesized by reacting hydrazine hydrate with carbon disulfide in an alkaline medium, as described by Earle and Audrieth. This exothermic reaction proceeds under reflux in ethanol, yielding TCH as a white crystalline solid after cooling and filtration.

Cyclization to Form the Triazole Core

AMTT is synthesized via cyclization of TCH with methylhydrazine in the presence of potassium hydroxide (KOH). The reaction mechanism involves nucleophilic attack by the methylhydrazine nitrogen on the thiocarbonyl group of TCH, followed by intramolecular cyclization. Key conditions include:

-

Solvent : Absolute ethanol

-

Temperature : Reflux at 78°C

-

Duration : 6–8 hours

-

Workup : Acidification with hydrochloric acid to precipitate the product.

This method yields AMTT in 70–75% purity, with further purification achieved via recrystallization from ethanol.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification due to high boiling points. Ethanol remains the solvent of choice for its balance of reactivity and ease of removal. The use of KOH over sodium hydroxide (NaOH) improves yield by minimizing side reactions, as demonstrated by comparative studies.

Temperature and Time Dependence

Elevating the reaction temperature to 80°C reduces the cyclization time to 4 hours but risks decomposition of thermally labile intermediates. Controlled reflux at 78°C ensures consistent product quality.

Innovative Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been applied to derivatives of AMTT, reducing reaction times by 50–70% compared to conventional methods. While direct studies on AMTT are limited, analogous triazole syntheses under microwave conditions (100–150°C, 20–30 minutes) achieve yields exceeding 80%. This approach minimizes side products and enhances scalability for industrial applications.

Green Chemistry Approaches

Recent advances explore solvent-free conditions and biodegradable catalysts. For example, cyclization using silica-supported KOH under mechanochemical grinding shows promise for reducing environmental impact.

Purification and Characterization

Recrystallization Techniques

AMTT is purified via recrystallization from ethanol or ethanol-water mixtures, achieving >95% purity. Slow cooling at 4°C promotes the formation of high-quality crystals.

Analytical Validation

-

¹H NMR : Characteristic peaks include δ 5.2 ppm (thiol -SH), δ 2.3 ppm (methyl -CH₃), and δ 6.8 ppm (triazole ring protons).

-

FT-IR : Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).

-

Elemental Analysis : Experimental values align with theoretical calculations (C: 29.3%, H: 4.1%, N: 38.1%, S: 16.3%).

Comparative Analysis of Methods

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form S-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: S-substituted derivatives.

Scientific Research Applications

4-Amino-5-methyl-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Exhibits antifungal, antibacterial, and anticancer activities.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: Employed as a corrosion inhibitor for metals in saline environments.

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in metal complexes. Additionally, the amino and methyl groups contribute to its biological activity by interacting with enzymes and receptors, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-amino-5-methyl-1,2,4-triazole-3-thiol are influenced by its substituents. Below is a comparative analysis with structurally related triazole-3-thiol derivatives:

Substituent Effects on Antioxidant Activity

Key Insight : Electron-donating groups (e.g., -NH₂, -C₆H₅) enhance antioxidant activity, while electron-withdrawing groups (e.g., -Cl) improve stability for specific biological roles.

Antimicrobial Activity

Key Insight: Methyl substituents in 4-amino-5-methyl derivatives contribute to potent antimicrobial activity, while furan or pyrazole hybrids expand target specificity.

Q & A

Q. What are the common synthetic pathways for 4-amino-5-methyl-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves cyclization reactions starting from precursors like 5-methylpyrazole or hydrazine derivatives. For example, microwave-assisted methods have been optimized to reduce reaction times and improve yields. Key steps include nucleophilic addition, intramolecular heterocyclization, and functionalization of the thiol group. Solvents such as ethanol or methanol under reflux are commonly used, and catalysts may enhance reaction efficiency .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Characterization relies on:

- Elemental analysis for purity verification.

- FTIR spectroscopy to confirm functional groups (e.g., S-H stretch at ~2500 cm⁻¹, N-H stretches).

- UV-Vis spectroscopy for electronic transitions.

- 1H/13C NMR to resolve aromatic and aliphatic protons (e.g., SH protons at ~14 ppm in DMSO-d₆).

- Chromatography (HPLC-MS) for purity and structural validation .

Q. What biological activities are associated with this compound?

The compound exhibits antimicrobial, antifungal, and antiradical activities. For instance, derivatives show inhibition against Candida albicans and Staphylococcus aureus, with antiradical effects (e.g., 88.89% DPPH scavenging at 1 mM). These activities are linked to thiol and triazole moieties interacting with biological targets like enzymes or DNA .

Advanced Research Questions

Q. How can synthetic yields be optimized for S-alkyl derivatives of this compound?

Microwave irradiation significantly enhances reaction efficiency by reducing time and energy consumption. For example, S-alkylation using bromoalkanes in propan-2-ol under microwave conditions achieves yields >70%. Optimizing solvent polarity, temperature (e.g., 60–80°C), and stoichiometry of alkylating agents is critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What mechanisms explain the antimicrobial activity of its derivatives?

Derivatives disrupt microbial cell membranes via thiol-mediated redox interference or inhibit enzymes like lanosterol 14-α-demethylase (critical for fungal ergosterol biosynthesis). Molecular docking studies (e.g., using PDB ligand 3LD6) reveal strong binding affinities to active sites, correlating with experimental MIC values .

Q. How do structural modifications (e.g., S-alkylation or aryl substitution) affect bioactivity?

- S-alkylation with hydrophobic chains (e.g., C₆H₁₃) enhances antifungal activity by improving membrane permeability.

- Aryl substitutions (e.g., fluorophenyl or indole groups) increase π-π stacking interactions with target proteins, as shown in docking studies against cyclooxygenase-2 .

- Antiradical activity decreases with bulky substituents (e.g., 4-fluorobenzylidene), likely due to steric hindrance .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies may arise from variations in assay protocols (e.g., DPPH concentration, microbial strains) or compound purity. Standardizing methods (e.g., CLSI guidelines for antimicrobial testing) and validating results via orthogonal assays (e.g., in vitro + in silico) are recommended. For example, conflicting MIC values can be resolved by repeating studies under controlled humidity/pH .

Q. What computational tools are used to predict the biological potential of novel derivatives?

- Molecular docking (AutoDock, Schrödinger Suite) to simulate ligand-protein interactions (e.g., kinase inhibition).

- QSAR models to correlate substituent electronegativity or logP values with activity.

- ADMET prediction (SwissADME) to assess drug-likeness and toxicity risks .

Methodological Challenges and Solutions

Q. What are the key challenges in synthesizing water-soluble derivatives?

The thiol group’s hydrophobicity limits solubility. Strategies include:

- Introducing polar groups (e.g., sulfonyl or morpholino via post-synthetic modification).

- Formulating prodrugs (e.g., acetyl-protected thiols) that hydrolyze in vivo .

Q. How can researchers validate the stability of this compound under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., disulfide formation). Buffered solutions (pH 7.4) and lyophilization improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.